![molecular formula C23H26N2O5 B2454219 2-Methyl-3-{[(3-morpholin-4-ylpropyl)amino]carbonyl}naphtho[1,2-b]furan-5-yl acetate CAS No. 867135-86-2](/img/structure/B2454219.png)
2-Methyl-3-{[(3-morpholin-4-ylpropyl)amino]carbonyl}naphtho[1,2-b]furan-5-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-{[(3-morpholin-4-ylpropyl)amino]carbonyl}naphtho[1,2-b]furan-5-yl acetate is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
The synthesis of furonaphthoquinones and related compounds involves complex chemical reactions that yield various derivatives with potential applications in materials science, pharmaceuticals, and organic chemistry. For example, Kakisawa and Tateishi (1970) demonstrated the synthesis of 3-methylnaphtho[2,3-b]furan-4,9-quinone through the reaction of 2-acetoxy-1,4-naphthoquinone with N-(1-propenyl)morpholine, highlighting the intricate procedures involved in producing such compounds (H. Kakisawa & M. Tateishi, 1970).
Potential Applications in Heterocyclic Chemistry
The creation of novel 3H-pyrrole derivatives and their transformation under various conditions suggest potential applications in designing new heterocyclic compounds with specific properties. The work by Belikov et al. (2016) on synthesizing different 3H-pyrrole derivatives by reacting 8-amino-3-aryl-1-imino-4-methyl-6-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles with acetic anhydride demonstrates the versatility of such chemical frameworks in synthesizing biologically active molecules (M. Y. Belikov et al., 2016).
Chemical Multitalent and Derivatives
The synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate by Pandey et al. (2012) showcases the compound's utility as a "chemical multitalent," easily transformed into valuable heterocyclic building blocks. This work underscores the compound's role in facilitating the creation of important heterocyclic scaffolds, which are crucial in drug discovery and development (G. Pandey et al., 2012).
Furan Derivatives and Synthetic Pathways
The research into furan derivatives, such as the work by Horaguchi, Hara, and Suzuki (1982), explores the effects of substituents in the synthesis of 4,5-dihydro-3H-naphtho[1,8-bc]furans, providing insight into how structural modifications can influence the yield and properties of these compounds. Such studies are pivotal for the development of new materials and pharmaceuticals with tailored characteristics (Sakaaki Horaguchi et al., 1982).
Propiedades
IUPAC Name |
[2-methyl-3-(3-morpholin-4-ylpropylcarbamoyl)benzo[g][1]benzofuran-5-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15-21(23(27)24-8-5-9-25-10-12-28-13-11-25)19-14-20(30-16(2)26)17-6-3-4-7-18(17)22(19)29-15/h3-4,6-7,14H,5,8-13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUKCILMEFDYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

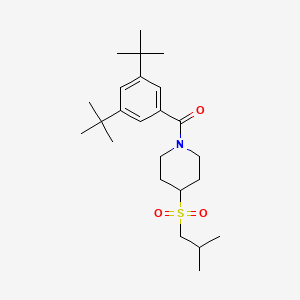
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2454137.png)
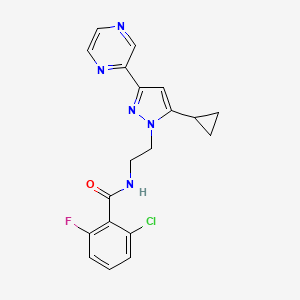

![N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2454142.png)
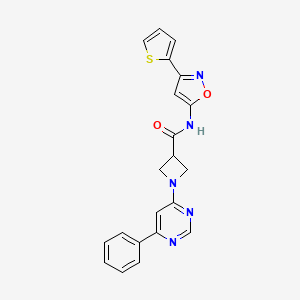
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride](/img/structure/B2454144.png)
![ethyl 2-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate](/img/structure/B2454147.png)
![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2454148.png)
![(1R,5R)-Bicyclo[3.2.0]heptane-6-one](/img/structure/B2454150.png)
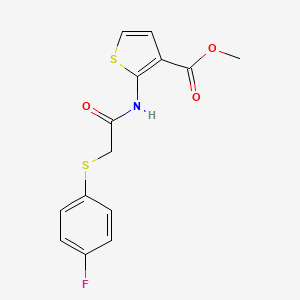
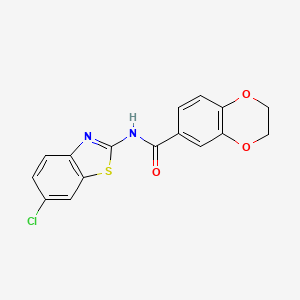
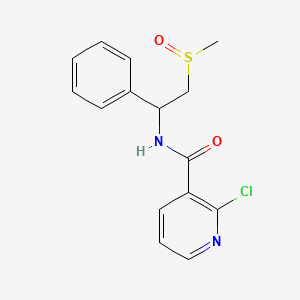
![4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B2454157.png)